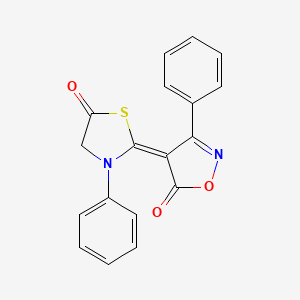![molecular formula C10H8ClNO4 B12879718 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core with carboxy(hydroxy)methyl and chloromethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole core, followed by functionalization at specific positions.
Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Carboxy(hydroxy)methyl Substitution: The carboxy(hydroxy)methyl group can be introduced via carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form carboxylic acids.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted benzo[d]oxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors or receptor modulators. Its potential interactions with biological macromolecules can be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research into these derivatives can lead to the development of new drugs.
Industry
In materials science, the compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which 2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The carboxy(hydroxy)methyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-4-(chloromethyl)benzo[d]oxazole: Lacks the carboxyl group, potentially altering its reactivity and biological activity.
2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole:
2-(Carboxy(hydroxy)methyl)-4-(bromomethyl)benzo[d]oxazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H8ClNO4 |
|---|---|
Poids moléculaire |
241.63 g/mol |
Nom IUPAC |
2-[4-(chloromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H8ClNO4/c11-4-5-2-1-3-6-7(5)12-9(16-6)8(13)10(14)15/h1-3,8,13H,4H2,(H,14,15) |
Clé InChI |
HXIVMPGXEAKMPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)


![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)


![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
